(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone
Description
Properties
IUPAC Name |
(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8OS2/c1-13-17(30-18(22-13)14-3-2-10-29-14)19(28)26-8-6-25(7-9-26)15-4-5-16(24-23-15)27-12-20-11-21-27/h2-5,10-12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONGONKXPVXWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone represents a novel structure that incorporates multiple pharmacologically relevant moieties. This article aims to explore its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Structure and Properties
The compound is characterized by the presence of a triazole , pyridazine , piperazine , and thiazole moiety, which are known for their diverse biological activities. The molecular formula is CHNS, and it exhibits notable properties such as moderate solubility and stability.
Biological Activity Overview
Research indicates that compounds containing triazole and thiazole derivatives often exhibit a range of biological activities, including:
- Antimicrobial Activity : Triazole derivatives have been reported to possess significant antifungal and antibacterial properties. For instance, studies show that triazole-containing compounds can inhibit the growth of various pathogenic microorganisms, including resistant strains like MRSA .
- Anticancer Activity : Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring has been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which play crucial roles in cancer progression and microbial resistance .
- Interaction with Receptors : Some derivatives interact with specific receptors involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis in cancer cells .
- Antioxidant Activity : The presence of thiophenes in the structure may contribute to antioxidant properties, reducing oxidative stress in cells .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of triazole derivatives against various bacterial strains. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, showcasing their potential as new antimicrobial agents .
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. Specifically, the compound was tested against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines, revealing IC50 values in the low micromolar range .
Research Findings Summary Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone exhibit significant antimicrobial properties. The presence of the triazole and thiazole rings is particularly noteworthy as these structures have been associated with enhanced activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Studies have shown that derivatives containing thiazole and triazole groups can inhibit the growth of resistant bacterial strains, making them promising candidates for new antibiotic therapies .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Research suggests that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
Case Study: Induction of Apoptosis in Cancer Cells
A study demonstrated that a triazole-containing compound induced significant apoptosis in human cancer cell lines by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins. This dual action leads to mitochondrial dysfunction and subsequent cell death .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of compounds with similar structures. The thiazole moiety has been linked to antioxidant properties that may protect neuronal cells from oxidative stress.
Mechanism of Action
Compounds with thiazole structures have been shown to inhibit oxidative stress-induced cell death in neuronal models. This protective effect is attributed to their ability to scavenge free radicals and modulate signaling pathways involved in neuroinflammation .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Piperazine Role : The piperazine ring in the target compound may enhance solubility and CNS penetration, similar to analogs like compound 21 (thiophen-2-yl-piperazine derivatives) . However, the bulky pyridazine-triazole group could limit blood-brain barrier permeability.
- Thiophene vs. Thiazole : The thiophene-thiazole combination in the target compound may promote π-π stacking interactions with biological targets, as seen in thiophene-containing kinase inhibitors . In contrast, benzothiazole derivatives (e.g., compound (I) in ) prioritize planar aromatic interactions .
- Triazole Impact : The 1,2,4-triazole group could improve metabolic stability compared to tetrazole-based analogs (e.g., 7a–x in ), which are prone to oxidative degradation .
Preparation Methods
Pyridazine Ring Formation
The 6-aminopyridazine precursor is synthesized via Friedel-Crafts acylation of mucochloric acid with benzene, yielding 3,4-dichloro-5-phenylfuran-2(5H)-one. Subsequent hydrazine-mediated cyclization in DMF at 80°C for 40 minutes generates 5-chloro-6-phenylpyridazin-3(2H)-one (68% yield).
Triazole Installation
The 1H-1,2,4-triazole moiety is introduced via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . 5-Chloro-6-phenylpyridazin-3(2H)-one undergoes bromination at the 6-position, followed by substitution with sodium azide to form the azide intermediate. Reaction with propargylamine under CuSO4/ascorbate conditions affords the triazole-substituted pyridazine (72–85% yield).
Functionalization of the Piperazine Linker
Nucleophilic Aromatic Substitution (SNAr)
Piperazine reacts with 6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl chloride in toluene at 110°C, facilitated by K2CO3, to yield 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine (81% yield). Alternative methods employ Buchwald-Hartwig amination using Pd(dba)2/Xantphos, achieving 89% yield under milder conditions (90°C, 12 h).
Synthesis of the Thiazole-Thiophene Methanone
Thiophene-Thiazole Assembly
The thiazole ring is constructed via Hantzsch thiazole synthesis :
Carbonyl Activation
The thiazole is oxidized to the carboxylic acid using KMnO4 in acidic medium, followed by treatment with thionyl chloride to generate 4-methyl-2-(thiophen-2-yl)thiazole-5-carbonyl chloride (92% purity).
Final Coupling and Methanone Formation
The piperazine-pyridazine-triazole intermediate undergoes Schotten-Baumann acylation with the thiazole-thiophene carbonyl chloride. In dichloromethane with triethylamine, the reaction proceeds at 0°C to room temperature, yielding the target compound in 67–73% yield after silica gel purification.
Optimization Note : Excess acyl chloride (1.2 equiv) and slow addition mitigate dimerization. Anhydrous conditions are critical to prevent hydrolysis.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O gradient) confirms ≥98% purity. Residual solvents (DMF, THF) are <0.1% by GC-MS.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| SNAr + Hantzsch | 67 | 98 | Cost-effective, scalable | Requires harsh bromination conditions |
| Buchwald-Hartwig + CuAAC | 73 | 99 | Mild conditions, high regioselectivity | Pd catalyst removal challenges |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can purity be ensured?
- Methodology :
- Multi-step synthesis : Begin with pyridazine and thiophene-thiazole precursors. Utilize condensation reactions (e.g., hydrazone formation for the triazole moiety) and piperazine coupling under reflux conditions (60–80°C, ethanol/THF solvent) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water mixture) to achieve >95% purity .
- Validation : Confirm intermediate structures via ¹H/¹³C NMR and LC-MS at each step to avoid side products .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodology :
- NMR spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the thiophene, triazole, and piperazine moieties .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and isotopic patterns .
- Elemental analysis : Validate C, H, N, S content (±0.3% deviation) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for triazole ring formation; yields improved from 45% to 72% in pilot studies .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF enhances reaction rates but may increase impurities .
- Microwave-assisted synthesis : Reduce reaction time (2 hours vs. 12 hours conventional) while maintaining >85% yield .
Q. How to address contradictions in biological activity data across studies?
- Methodology :
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .
- SAR analysis : Compare analogs with modified thiophene or triazole substituents to identify critical pharmacophores .
- Molecular docking : Perform in silico studies (AutoDock Vina) to correlate activity with binding affinity to targets like COX-2 or EGFR .
Q. What strategies resolve discrepancies in spectral data interpretation?
- Methodology :
- Dynamic NMR experiments : Probe temperature-dependent conformational changes in the piperazine-thiazole linkage .
- Computational modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G**) to validate assignments .
- X-ray crystallography : If single crystals are obtainable, resolve absolute configuration to confirm tautomeric forms .
Q. How to design analogs with improved metabolic stability?
- Methodology :
- Bioisosteric replacement : Substitute thiophene with furan or pyridine to alter electron density and reduce CYP450-mediated oxidation .
- Prodrug strategies : Introduce ester or amide prodrug moieties at the piperazine nitrogen to enhance solubility and delay clearance .
- Microsomal stability assays : Use liver microsomes (human/rat) with LC-MS/MS to quantify metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
